molecular formula C10H11FO2 B6321283 Ethyl 4-fluoro-3-methylbenzoate CAS No. 148541-58-6

Ethyl 4-fluoro-3-methylbenzoate

Cat. No.: B6321283
CAS No.: 148541-58-6
M. Wt: 182.19 g/mol
InChI Key: WKQSXJMUQXYURR-UHFFFAOYSA-N
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Description

Ethyl 4-fluoro-3-methylbenzoate (CAS 148541-58-6) is a fluorinated aromatic ester of high value in organic and medicinal chemistry research. With a molecular formula of C10H11FO2 and a molecular weight of 182.19 g/mol, it serves as a versatile building block for synthesizing more complex molecules . The compound features a benzoate core functionalized with both a fluorine atom and a methyl group, which can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability . This makes it a particularly useful intermediate in the design and development of potential pharmaceutical agents and other advanced chemicals. Researchers utilize this compound in various reactions, including hydrolysis to the corresponding carboxylic acid or transesterification. Its primary research value lies in its role as a key synthetic precursor in constructing heterocycles, ligands for metal complexes, and in structure-activity relationship (SAR) studies during drug discovery campaigns . The fluorine atom and the ester group provide handles for further chemical modification, allowing for the creation of a diverse library of derivatives for screening and optimization. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the Safety Datasheet for comprehensive handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-fluoro-3-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-3-13-10(12)8-4-5-9(11)7(2)6-8/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKQSXJMUQXYURR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 4 Fluoro 3 Methylbenzoate and Analogues

Direct Esterification Approaches

Direct esterification represents the most straightforward method for the synthesis of ethyl 4-fluoro-3-methylbenzoate, typically involving the reaction of the corresponding carboxylic acid with ethanol (B145695).

Fischer Esterification of Substituted Benzoic Acids with Ethanol

The Fischer-Speier esterification is a classic and widely used method for producing esters from carboxylic acids and alcohols, driven by an acid catalyst. ossila.comprepchem.com In this reversible reaction, 4-fluoro-3-methylbenzoic acid is reacted with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), to yield this compound and water. researchgate.netgoogle.com The use of excess ethanol helps to shift the reaction equilibrium towards the formation of the ester product. ossila.comresearchgate.net The reaction mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. ossila.comgoogle.com Subsequently, the nucleophilic oxygen atom of ethanol attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. ossila.comgoogle.com After a series of proton transfer steps and the elimination of a water molecule, the final ester product is formed. ossila.comgoogle.com

A similar procedure is employed for the synthesis of analogous compounds, such as ethyl 4-fluoro-3-nitrobenzoate, where 4-fluoro-3-nitrobenzoic acid is refluxed with absolute ethanol and concentrated sulfuric acid. sigmaaldrich.com

Optimization of Esterification Conditions, including Temperature and Catalysis

The efficiency of the Fischer esterification is significantly influenced by reaction conditions, primarily temperature and the nature and concentration of the catalyst. chemicalbook.com Optimizing these parameters is crucial for maximizing the yield of the desired ester. Studies on the esterification of related substituted benzoic acids, such as 4-fluoro-3-nitrobenzoic acid, have demonstrated that both temperature and the method of catalyst addition play a vital role. researchgate.net

For instance, in a sealed-vessel microwave-assisted esterification, the yield of ethyl 4-fluoro-3-nitrobenzoate was found to be temperature-dependent. The reaction was optimized by adjusting the temperature to achieve the highest possible yield. Furthermore, the strategy of adding the sulfuric acid catalyst at specific intervals during the reaction was shown to be effective in overcoming the equilibrium limitations of the esterification process, leading to improved yields compared to a single initial addition. researchgate.net

The choice of alcohol also impacts the reaction outcome, with primary alcohols like ethanol generally providing higher yields of the corresponding ester compared to secondary or tertiary alcohols. researchgate.net

Table 1: Effect of Temperature on the Microwave-Assisted Esterification of 4-Fluoro-3-nitrobenzoic acid

EntryTemperature (°C)Irradiation Time (min)Yield (%)
1801045
21001068
31201085
41401072

This data is illustrative and based on findings for a structurally related compound. researchgate.net

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. organic-chemistry.org This technology has been successfully applied to the Fischer esterification of substituted benzoic acids. researchgate.net

In the context of synthesizing ethyl 4-fluoro-3-nitrobenzoate, a sealed-vessel microwave reactor allows for the rapid heating of the reaction mixture to temperatures above the boiling point of the solvent (ethanol). researchgate.net This superheating significantly accelerates the rate of esterification. An optimized microwave-assisted method for this analogue involved heating the reaction mixture of 4-fluoro-3-nitrobenzoic acid, ethanol, and sulfuric acid at 120°C for a short duration, resulting in a high yield of the ester. researchgate.net The efficiency of microwave heating, coupled with the optimization of reaction parameters, makes it a highly attractive method for the synthesis of this compound and related compounds.

Multistep Synthetic Pathways from Aromatic Precursors

Synthesis via Acylation and Cyanation of Fluorotoluene Derivatives

A multi-step synthesis of a related compound, methyl 2-methyl-4-acetylbenzoate, starting from 2-fluorotoluene (B1218778), provides a template for a potential pathway to this compound. google.com This approach involves the following key transformations:

Acylation: The synthesis can initiate with a Friedel-Crafts acylation of a suitable fluorotoluene derivative. For instance, reacting 2-fluorotoluene with an acylating agent in the presence of a Lewis acid catalyst would introduce an acetyl group onto the aromatic ring, forming a fluoro-methylacetophenone intermediate. google.com

Cyanation: The fluorine atom can then be displaced by a cyanide group through a nucleophilic aromatic substitution reaction. This is typically achieved by heating the fluoro-methylacetophenone with a cyanide salt, such as potassium ferricyanide, in a high-boiling solvent. google.com This step yields a methyl-cyanoacetophenone.

Hydrolysis: The cyano group is subsequently hydrolyzed to a carboxylic acid under acidic or basic conditions. google.com

Esterification: Finally, the resulting carboxylic acid undergoes esterification with ethanol, as described in the direct esterification section, to yield the target ethyl ester. google.com

This pathway demonstrates the versatility of using simple fluorinated aromatics as starting materials for the construction of more complex substituted benzoates.

Reductive Pathways for Amine-Substituted Benzoates

An alternative multi-step approach involves the transformation of an amino group on the benzene (B151609) ring. The Sandmeyer reaction is a powerful tool for converting an aromatic primary amine, via its diazonium salt, into a wide range of functional groups, including halogens. organic-chemistry.orgmasterorganicchemistry.com

A plausible synthetic route could begin with a nitro-substituted benzoic acid ester. The synthesis would proceed as follows:

Reduction of the Nitro Group: The synthesis would start with a suitable nitro-substituted benzoic acid or its ester. The nitro group can be reduced to a primary amine using various reducing agents, such as tin(II) chloride or catalytic hydrogenation.

Diazotization: The resulting aminobenzoate is then treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures to form a diazonium salt. masterorganicchemistry.com This intermediate is typically highly reactive and is used immediately in the next step. masterorganicchemistry.com

Sandmeyer Reaction: The diazonium salt is then subjected to a Sandmeyer reaction to introduce the fluorine atom. While the classic Sandmeyer reaction uses copper(I) salts to introduce chlorine or bromine, the introduction of fluorine is typically achieved through the Balz-Schiemann reaction, which involves the thermal decomposition of the corresponding diazonium tetrafluoroborate (B81430) salt. masterorganicchemistry.com

This reductive pathway, culminating in a Sandmeyer or related reaction, offers a strategic approach to introduce the fluoro substituent at a specific position on the aromatic ring, starting from readily available nitroaromatic precursors.

Coupling Reactions for Aromatic Ring Construction (e.g., Suzuki Coupling)

The Suzuki-Miyaura coupling is a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. numberanalytics.com This palladium-catalyzed cross-coupling reaction typically involves an organoboron compound, such as a boronic acid or its ester, and an organic halide or triflate. numberanalytics.comtcichemicals.com Its versatility makes it a powerful tool for constructing complex biaryl systems and other substituted aromatic rings inherent in compounds like this compound.

The catalytic cycle of the Suzuki coupling is generally understood to proceed through three fundamental steps: numberanalytics.com

Oxidative Addition: A low-valent palladium(0) catalyst reacts with the organic halide (Ar-X), inserting itself into the carbon-halogen bond to form a palladium(II) complex.

Transmetalation: The organoboron reagent (Ar'-B(OR)₂) coordinates to the palladium(II) complex. In the presence of a base, the organic group from the boron compound is transferred to the palladium center, displacing the halide and forming a new diorganopalladium(II) intermediate. The base is crucial for activating the organoboron compound. tcichemicals.com

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new carbon-carbon bond of the final product (Ar-Ar'). This step also regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

For the synthesis of a substituted benzoate (B1203000) analogue, a plausible Suzuki coupling strategy would involve the reaction between a halogenated benzoate ester and an appropriately substituted arylboronic acid. For example, ethyl 4-fluoro-3-bromobenzoate could be coupled with methylboronic acid. The reaction requires a palladium source, a phosphine (B1218219) ligand to stabilize the catalyst, and a base.

Table 1: Typical Components for a Suzuki Coupling Reaction
ComponentExampleFunction
Aryl HalideEthyl 4-fluoro-3-bromobenzoateElectrophilic coupling partner
Organoboron ReagentMethylboronic acidNucleophilic coupling partner
Palladium CatalystPalladium(II) acetate (B1210297) (Pd(OAc)₂)Catalyzes the C-C bond formation
LigandTriphenylphosphine (PPh₃)Stabilizes and activates the catalyst
BasePotassium carbonate (K₂CO₃)Activates the organoboron reagent for transmetalation
SolventToluene/WaterProvides the medium for the reaction

The choice of catalyst, ligand, base, and solvent system is critical and can be optimized to achieve high yields, especially when dealing with sterically hindered or electronically challenging substrates. rsc.org Nickel-based catalyst systems have also emerged as a cost-effective and efficient alternative for certain Suzuki-Miyaura couplings. nih.gov

Derivatization from Nitro-Substituted Benzoic Acid Intermediates

A highly effective and common strategy for synthesizing substituted benzoates involves the multi-step derivatization of a nitro-substituted precursor. This approach allows for the sequential and regioselective introduction of different functional groups onto the aromatic ring. A key intermediate for the synthesis of this compound is ethyl 4-fluoro-3-nitrobenzoate. nih.govcymitquimica.com

The synthesis begins with the esterification of 4-fluoro-3-nitrobenzoic acid. This reaction is typically carried out by refluxing the carboxylic acid in ethanol with a strong acid catalyst, such as concentrated sulfuric acid, to produce the corresponding ethyl ester in high yield. nih.gov

Table 2: Research Findings on the Synthesis of Ethyl 4-fluoro-3-nitrobenzoate
Starting MaterialReagentsConditionsProductSource
4-Fluoro-3-nitro-benzoic acidAbsolute ethanol, conc. H₂SO₄Reflux for 8 hoursEthyl 4-fluoro-3-nitrobenzoate nih.gov

Once the nitro-ester intermediate is obtained, a two-step sequence can be envisioned to arrive at the target compound, this compound.

Reduction of the Nitro Group: The nitro group is a versatile functional group that can be readily reduced to a primary amine. A standard method for this transformation is catalytic hydrogenation. The nitro compound is treated with hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). chemicalbook.com This reaction is typically clean and high-yielding, affording ethyl 3-amino-4-fluorobenzoate.

Conversion of the Amino Group to a Methyl Group: The transformation of an aryl amine into a methyl group can be accomplished via a diazonium salt intermediate, a cornerstone of the Sandmeyer reaction. wikipedia.orgnumberanalytics.com The amino group is first converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures. numberanalytics.comlibretexts.org While the classic Sandmeyer reaction is used for introducing halogens or cyano groups, modifications can be made. wikipedia.orgnih.gov A common route would involve a Sandmeyer reaction to convert the diazonium salt to a halide (e.g., using CuBr), followed by a subsequent cross-coupling reaction (e.g., Negishi or Suzuki coupling) to introduce the methyl group. nih.gov This stepwise derivatization highlights the synthetic utility of nitro-substituted intermediates in building complex aromatic molecules.

Chemical Reactivity and Transformation Studies

Electrophilic Aromatic Substitution Reactions of the Fluorinated Benzoate (B1203000) Core

The benzene (B151609) ring of ethyl 4-fluoro-3-methylbenzoate is moderately deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the ethyl carboxylate group. However, the substituents on the ring, a fluorine atom and a methyl group, influence the regioselectivity of these reactions. The methyl group is an ortho, para-directing activator, while the fluorine atom is an ortho, para-directing deactivator.

In the case of this compound, the positions ortho and para to the activating methyl group are positions 2, 4, and 6. The position para to the fluorine atom is position 1 (the position of the ester group). The positions ortho to the fluorine atom are positions 3 and 5. The directing effects of the substituents are summarized in the table below.

Considering these effects, electrophilic attack is most likely to occur at the positions activated by the methyl group and not strongly deactivated by the ester group. The fluorine atom's deactivating effect is less pronounced than that of the ester. Therefore, the most probable sites for electrophilic substitution are positions 2 and 6.

Nucleophilic Substitution Reactions Involving Aromatic Halogens and Ester Groups

The fluorine atom at position 4 is generally unreactive towards nucleophilic aromatic substitution (NAS) unless activated by a strong electron-withdrawing group in the ortho or para position. In a related compound, methyl-4-fluoro-3-nitrobenzoate, the fluorine atom is readily displaced by nucleophiles like benzylamine (B48309) due to the activating effect of the nitro group. chegg.comchegg.com

The ester group can undergo nucleophilic acyl substitution. For instance, reaction with an amine (aminolysis) would yield the corresponding amide. libretexts.org Trans-esterification is also possible, where the ethoxy group is replaced by another alkoxy group in the presence of an acid or base catalyst. libretexts.org

Oxidative Transformations of Alkyl and Aromatic Moieties

The methyl group on the aromatic ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) or chromic acid. This transformation would yield 4-fluoro-3-carboxybenzoic acid. The ethyl group of the ester is less susceptible to oxidation under these conditions.

Reductive Conversions of Ester Functionality and Aromatic Rings

The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would convert this compound to (4-fluoro-3-methylphenyl)methanol. Weaker reducing agents, such as diisobutylaluminum hydride (DIBAL-H), could potentially reduce the ester to an aldehyde at low temperatures.

Reduction of the aromatic ring is also possible under more forcing conditions, such as catalytic hydrogenation at high pressure and temperature, which would yield the corresponding cyclohexane (B81311) derivative.

Hydrolysis of the Ester Moiety to Carboxylic Acid Derivatives

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-fluoro-3-methylbenzoic acid, under either acidic or basic conditions. libretexts.orgsigmaaldrich.com

Acid-catalyzed hydrolysis: This is a reversible reaction carried out by heating the ester with water in the presence of a strong acid catalyst, such as sulfuric acid. libretexts.org The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. libretexts.org

Base-promoted hydrolysis (saponification): This is an irreversible reaction that uses a stoichiometric amount of a strong base, like sodium hydroxide (B78521). libretexts.org The reaction proceeds through nucleophilic attack of the hydroxide ion on the carbonyl carbon. libretexts.org

A specific example of esterification, the reverse of hydrolysis, is the synthesis of ethyl 4-fluoro-3-nitrobenzoate from 4-fluoro-3-nitrobenzoic acid by refluxing in ethanol (B145695) with concentrated sulfuric acid as a catalyst. nih.gov

Investigation of Reaction Mechanisms and Intermediates

The mechanism of nucleophilic aromatic substitution in a similar compound, methyl-4-fluoro-3-nitrobenzoate, proceeds through a Meisenheimer complex intermediate. chegg.com In this intermediate, the nucleophile adds to the carbon bearing the fluorine atom, and the negative charge is stabilized by the electron-withdrawing nitro group. chegg.com Subsequent elimination of the fluoride (B91410) ion restores the aromaticity of the ring.

For electrophilic aromatic substitution, the reaction proceeds via a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The stability of this intermediate determines the regioselectivity of the reaction.

The hydrolysis of esters involves a tetrahedral intermediate formed by the addition of water (acid-catalyzed) or hydroxide (base-promoted) to the carbonyl carbon. libretexts.org

Derivatization Strategies and Analogue Synthesis

Modification at the Ester Group for Diverse Alkyl Benzoates

The ethyl ester group of ethyl 4-fluoro-3-methylbenzoate can be readily exchanged to produce a variety of other alkyl benzoates. This transformation, known as transesterification, is a fundamental reaction in organic synthesis. While direct Fischer esterification of 4-fluoro-3-methylbenzoic acid is a common method to produce these esters researchgate.net, transesterification offers a route to modify the existing ethyl ester without reverting to the parent carboxylic acid.

The process generally involves reacting this compound with a different alcohol (e.g., methanol, propanol, butanol) in the presence of an acid or base catalyst. The equilibrium of the reaction can be shifted toward the desired product by using the new alcohol as the solvent or by removing the ethanol (B145695) byproduct.

Table 1: Examples of Transesterification Reactions

Catalyst TypeExample CatalystGeneral Conditions
AcidH₂SO₄, TsOHReflux in excess of the desired alcohol.
BaseNaOR, KORCatalytic amount of alkoxide corresponding to the desired alcohol at room temperature or gentle heating.
OrganometallicTitanate estersUsed for milder, more selective transformations.

This strategy allows for the synthesis of a library of 4-fluoro-3-methylbenzoate esters with varying alkyl chains, which can modulate the compound's physical and chemical properties, such as solubility and reactivity.

Functionalization of the Methyl Group via Benzylic Halogenation

The methyl group at the 3-position is activated for free-radical halogenation due to its benzylic nature. This allows for the selective introduction of a halogen, typically bromine, to create a reactive handle for further modifications. The most common method for this transformation is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under irradiation with light or heat. researchgate.net

The reaction proceeds via a free-radical chain mechanism, leading to the formation of ethyl 4-fluoro-3-(bromomethyl)benzoate. This brominated derivative is a valuable intermediate, as the bromine atom can be easily displaced by a variety of nucleophiles to introduce new functional groups.

Reaction Scheme: Benzylic Bromination

Starting Material: this compound

Reagents: N-Bromosuccinimide (NBS), AIBN (catalyst)

Solvent: Carbon tetrachloride (CCl₄) or 1,2-dichlorobenzene (B45396) researchgate.net

Product: Ethyl 4-fluoro-3-(bromomethyl)benzoate

This key intermediate can be used in the synthesis of more complex molecules, including bicyclic heterocycles. ossila.com For instance, a related isomer, ethyl 3-fluoro-4-methyl-benzoate, is brominated with NBS to yield ethyl 3-fluoro-4-bromomethylbenzoate as part of a multi-step synthesis. prepchem.com

Synthesis of Hydrazide and Hydrazone Derivatives

One of the most important transformations of this compound is its conversion to 4-fluoro-3-methylbenzohydrazide (B8695553). This reaction is typically achieved by refluxing the ethyl ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in an alcoholic solvent, such as ethanol. nih.govnih.govnih.gov This simple, high-yielding reaction transforms the ester into a highly versatile hydrazide intermediate.

The resulting 4-fluoro-3-methylbenzohydrazide is a cornerstone for building a wide range of derivatives. It can be readily condensed with various aldehydes and ketones to form the corresponding hydrazones. nih.gov This reaction is usually catalyzed by a few drops of acid (e.g., acetic acid) and involves refluxing the hydrazide and the carbonyl compound in ethanol. nih.gov The hydrazone derivatives themselves are an important class of compounds with significant biological activities. nih.gov

Table 2: Synthesis of Hydrazide and Hydrazone Derivatives

StepReactantsReagents/ConditionsProduct
1This compoundHydrazine hydrate, Ethanol, Reflux4-Fluoro-3-methylbenzohydrazide
24-Fluoro-3-methylbenzohydrazide, Substituted Aldehyde/KetoneEthanol, Acetic acid (cat.), RefluxN'-[substituted]-4-fluoro-3-methylbenzohydrazone

Preparation of Fused Heterocyclic Systems (e.g., Oxadiazoles, Benzimidazoles, Benzoxazoles)

The derivatives of this compound, particularly the corresponding carboxylic acid and hydrazide, are key precursors for synthesizing various fused heterocyclic systems, which are prominent scaffolds in medicinal chemistry.

Oxadiazoles: 2,5-Disubstituted 1,3,4-oxadiazoles can be synthesized from 4-fluoro-3-methylbenzohydrazide. A common method involves the cyclodehydration of an N,N'-diacylhydrazine intermediate. nih.gov Alternatively, the hydrazide can be reacted with various reagents like carbon disulfide or orthoesters, followed by cyclization. luxembourg-bio.comorganic-chemistry.org These methods provide a reliable pathway to the 1,3,4-oxadiazole (B1194373) ring system, a known bioisostere for ester and amide groups. rsc.org

Benzimidazoles: The synthesis of 2-(4-fluoro-3-methylphenyl)-1H-benzimidazole requires the initial hydrolysis of this compound to its corresponding carboxylic acid. This acid is then condensed with an o-phenylenediamine. This condensation can be promoted under various conditions, including high temperatures or in the presence of catalysts like polyphosphoric acid or mineral acids. organic-chemistry.orgnih.gov

Benzoxazoles: Similar to benzimidazole (B57391) synthesis, the preparation of 2-(4-fluoro-3-methylphenyl)benzoxazole involves the condensation of 4-fluoro-3-methylbenzoic acid (or its acid chloride) with a 2-aminophenol. organic-chemistry.orgnih.gov This reaction is a standard and widely used method for constructing the benzoxazole (B165842) scaffold. nih.gov

Table 3: Heterocyclic Systems from this compound Derivatives

HeterocycleKey IntermediateTypical Co-reactant
1,3,4-Oxadiazole4-Fluoro-3-methylbenzohydrazideCarboxylic acids, Acyl chlorides, Carbon disulfide
Benzimidazole4-Fluoro-3-methylbenzoic acido-Phenylenediamines
Benzoxazole4-Fluoro-3-methylbenzoic acid2-Aminophenols

Incorporation into More Complex Molecular Architectures

This compound and its direct derivatives serve as valuable building blocks for the assembly of larger, more complex molecules, particularly in the field of drug discovery. ossila.com The functional groups on the molecule provide multiple points for connection to other molecular scaffolds.

Research has shown that the 4-fluoro-3-methylbenzoic acid moiety is a component in the synthesis of potent and selective G protein-coupled receptor kinase 2 (GRK2) inhibitors. ossila.com It has also been used in the enantiospecific synthesis of SB 214857, a potent, nonpeptide fibrinogen receptor antagonist. ossila.com These examples highlight the utility of this fluorinated building block in constructing sophisticated and biologically active compounds. The strategic placement of the fluoro and methyl groups can influence the molecule's conformation, binding affinity, and metabolic stability, making it a desirable fragment in medicinal chemistry design.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of ethyl 4-fluoro-3-methylbenzoate by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to neighboring protons. For this compound, the spectrum would be expected to show distinct signals for the aromatic protons, the ethyl group protons (a quartet for the -CH₂- and a triplet for the -CH₃), and the methyl group protons on the benzene (B151609) ring (a singlet). The coupling patterns and chemical shifts of the aromatic protons are particularly informative for confirming the substitution pattern on the benzene ring.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. Each unique carbon atom in this compound, including those in the benzene ring, the ester group, and the ethyl and methyl substituents, will produce a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment, providing further confirmation of the compound's structure. For instance, the carbonyl carbon of the ester group will appear at a characteristic downfield shift.

A representative, though not specific to this exact molecule, set of NMR data for a similar compound, methyl benzoate (B1203000), shows signals in ¹H NMR at δ 8.02–7.97 (m, 2H), 7.47 (d, J = 7.4 Hz, 1H), 7.39–7.32 (m, 2H), and 3.83 (s, 3H). The ¹³C NMR shows peaks at 166.7, 132.6, 130.4, 129.4, 128.8, and 128.1, 51.7 ppm. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for Benzoate Esters
Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)Reference
Methyl Benzoate 8.02–7.97 (m, 2H), 7.47 (d, J = 7.4 Hz, 1H), 7.39–7.32 (m, 2H), 3.83 (s, 3H)166.7, 132.6, 130.4, 129.4, 128.8, 128.1, 51.7 rsc.org
Ethyl Benzoate 8.03-8.06 (m, 2H), 7.52-7.57 (m, 1H), 7.41-7.46 (m, 2H), 4.38 (q, 2H, J =7.1 Hz), 1.41 (t, 3H, J =7.2 Hz)Not explicitly provided in the source rsc.org
Ethyl 4-methylbenzoate 7.80 (d, 2H, J = 7.8 Hz), 7.09 (d, 2H, J = 7.8 Hz), 4.24 (q, 2H, J = 7.2 Hz), 2.26 (s, 3H), 1.26 (t, 3H, J = 7.2 Hz)Not explicitly provided in the source rsc.org

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful tools for identifying the functional groups present in a molecule. In this compound, these techniques would confirm the presence of key structural features.

The most prominent absorption band would be the C=O (carbonyl) stretch of the ester group, typically appearing in the region of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester group would also be observable. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and methyl groups would appear just below 3000 cm⁻¹. The presence of the C-F bond would be indicated by a strong absorption in the fingerprint region, typically between 1000 and 1400 cm⁻¹. The specific pattern of absorptions in the fingerprint region (below 1500 cm⁻¹) can also help to confirm the substitution pattern of the aromatic ring.

For comparison, the IR spectrum of ethyl 4-methylbenzoate shows characteristic peaks that would be similar in region, though not exact in value, to this compound. nist.gov

Table 2: Expected IR Absorption Ranges for this compound
Functional GroupCharacteristic Absorption Range (cm⁻¹)
Aromatic C-H Stretch > 3000
Aliphatic C-H Stretch < 3000
C=O (Ester) Stretch 1720 - 1740
C-O (Ester) Stretch 1000 - 1300
C-F Stretch 1000 - 1400

Mass Spectrometry (MS, LC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight of this compound and for obtaining structural information through analysis of its fragmentation patterns. When coupled with liquid chromatography (LC-MS), it also provides a powerful method for separating and identifying the compound in a mixture.

In a typical mass spectrum, the molecular ion peak (M⁺) would correspond to the molecular weight of the compound. For this compound (C₁₀H₁₁FO₂), the expected molecular weight is approximately 182.19 g/mol . High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition.

The fragmentation pattern provides valuable structural clues. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) and cleavage adjacent to the carbonyl group. libretexts.orgchemguide.co.uk The presence of the fluorine atom would also influence the fragmentation, and its characteristic isotopic pattern can be observed.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
FragmentDescription
[M]⁺ Molecular ion
[M - OCH₂CH₃]⁺ Loss of the ethoxy group
[M - CH₂CH₃]⁺ Loss of the ethyl group
[C₆H₃(F)(CH₃)CO]⁺ Acylium ion

High-Performance Liquid Chromatography (HPLC, UPLC) for Purity Assessment and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are indispensable for assessing the purity of this compound and for analyzing its presence in reaction mixtures or formulations.

These techniques separate components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the eluent). By using a suitable stationary phase (e.g., C18) and a carefully chosen mobile phase, this compound can be separated from starting materials, byproducts, and other impurities.

A typical HPLC analysis would yield a chromatogram with a distinct peak for this compound at a specific retention time. The area of this peak is proportional to the concentration of the compound, allowing for quantitative analysis. The purity of a sample can be determined by the relative area of the main peak compared to any impurity peaks. UPLC offers the advantage of faster analysis times and higher resolution compared to conventional HPLC.

Single Crystal X-ray Diffraction (XRD) for Definitive Molecular Structure Determination

For an unambiguous determination of the three-dimensional molecular structure, single crystal X-ray diffraction (XRD) is the gold standard. This technique requires growing a suitable single crystal of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the UV-Vis spectrum would be dominated by absorptions due to the π → π* transitions of the aromatic ring. The substitution on the benzene ring, including the fluorine, methyl, and ethyl ester groups, will influence the wavelength of maximum absorption (λ_max). While specific data for this compound is not provided in the search results, related compounds are studied using this technique. researchgate.net

This technique is particularly useful for quantitative analysis using the Beer-Lambert law, where the absorbance at a specific wavelength is directly proportional to the concentration of the compound in a solution.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Geometry Optimization

Quantum chemical calculations are fundamental to modern chemistry, providing precise information about the three-dimensional shape and electronic properties of a molecule. Density Functional Theory (DFT) is a prominent method used for these calculations, balancing computational cost with high accuracy. It is employed to find the molecule's lowest energy state, known as the optimized geometry.

For Ethyl 4-fluoro-3-methylbenzoate, a DFT calculation, likely using a functional like B3LYP with a basis set such as 6-311G(d,p), would yield the most stable arrangement of its atoms. This calculation provides key data on bond lengths, bond angles, and dihedral angles. While specific DFT results for the title compound are not available, we can look at the experimentally determined crystal structure of a related compound, Ethyl 4-fluoro-3-nitrobenzoate , to understand the type of structural parameters that would be calculated. nih.gov Similarly, crystallographic data for the parent acid, 3-Fluoro-4-methylbenzoic acid , reveals a nearly planar molecular structure. researchgate.net

Table 1: Selected Experimental Bond Lengths and Angles for a Related Compound (Ethyl 4-fluoro-3-nitrobenzoate)

Parameter Bond Value (Å) Parameter Bond Value (°)
Bond Length F1-C4 1.352 Bond Angle C5-C4-C3 119.22
Bond Length C7-O1 1.332 Bond Angle O1-C7-C6 111.99
Bond Length C7-O2 1.205 Bond Angle O2-C7-O1 124.28
Bond Length C8-C9 1.491 Bond Angle C9-C8-O1 107.25

Data sourced from the crystallographic information file for Ethyl 4-fluoro-3-nitrobenzoate. nih.gov

A DFT geometry optimization for this compound would produce a similar table of predicted values, which chemists use to understand the molecule's precise architecture.

Molecular Docking Simulations to Predict Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This is crucial in drug discovery for predicting the binding affinity and mode of action of a potential drug.

No specific molecular docking studies featuring this compound are currently published. However, its parent acid, 4-fluoro-3-methylbenzoic acid , is recognized as a versatile building block for synthesizing active pharmaceutical ingredients (APIs). ossila.com For instance, an analogue of 4-fluoro-3-methylbenzoic acid has been shown to be a potent anticoccidial agent, indicating its ability to interact effectively with biological targets. ossila.com

A study investigating the substrate specificity of the enzyme benzoate (B1203000) dioxygenase found that it could process fluoro- and methyl-substituted benzoic acids. oup.com This suggests that this compound could be a substrate for or inhibitor of similar enzymes. A docking simulation would place the ester into the enzyme's active site, calculating a binding score and visualizing the specific interactions (like hydrogen bonds or hydrophobic contacts) that stabilize the complex. This information is invaluable for designing more potent and selective enzyme inhibitors.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular Dynamics (MD) simulations provide a view of a molecule's movement over time. Unlike static geometry optimization, MD shows how the molecule vibrates, rotates, and changes conformation in response to its environment (e.g., in a solvent or interacting with a biological membrane).

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halide Interactions)

Intermolecular interactions govern how molecules recognize each other and pack together in solid and liquid states. These forces, though weaker than covalent bonds, are critical for a substance's physical properties, such as melting point and solubility.

Crystal structure analysis is the primary method for studying these interactions. In the crystal structure of the related compound Ethyl 4-fluoro-3-nitrobenzoate , molecules are linked into dimers by C-H···O intermolecular interactions. nih.gov For the parent acid, 3-Fluoro-4-methylbenzoic acid , the dominant interaction is strong O-H···O hydrogen bonding between the carboxylic acid groups of two molecules, forming centrosymmetric dimers. researchgate.net

For this compound, one would expect weak C-H···O hydrogen bonds involving the carbonyl oxygen and hydrogens on the aromatic ring or ethyl group. Halogen interactions involving the fluorine atom may also play a role in the crystal packing.

Table 2: Hydrogen-Bond Geometry for Related Benzoic Acid Derivatives

Compound Interaction (D–H···A) D···A Distance (Å) D–H···A Angle (°) Reference
Ethyl 4-fluoro-3-nitrobenzoate C1–H1A···O4 3.238 144 nih.gov
3-Fluoro-4-methylbenzoic acid O-H···O ~2.65 ~175 researchgate.net

D = Donor atom, A = Acceptor atom. Data is illustrative of typical interactions.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful concept that simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the innermost empty orbital and acts as an electron acceptor (electrophile). youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's stability and reactivity. researchgate.net A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and easily excitable. For this compound, DFT calculations would determine the energies of these orbitals. The presence of the electron-withdrawing fluorine atom and ester group, along with the electron-donating methyl group, would influence the energy levels and spatial distribution of the HOMO and LUMO across the molecule.

Table 3: Conceptual FMO Properties

Orbital Description Role in Reactions
HOMO Highest Occupied Molecular Orbital Electron Donor (Nucleophile)
LUMO Lowest Unoccupied Molecular Orbital Electron Acceptor (Electrophile)

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of chemical reactivity and stability |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on a molecule's surface. It is used to predict how a molecule will interact with other charged species and to identify sites susceptible to electrophilic and nucleophilic attack.

On an MEP map, different colors correspond to different electrostatic potential values:

Red: Regions of most negative potential, rich in electrons. These are sites prone to electrophilic attack.

Blue: Regions of most positive potential, electron-poor. These are sites prone to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For this compound, an MEP map would show a region of high negative potential (red) around the carbonyl oxygen of the ester group, making it a primary site for interaction with electrophiles or hydrogen bond donors. The fluorine atom would also contribute to a negative potential. Regions of positive potential (blue) would likely be found around the hydrogen atoms of the ethyl and methyl groups.

Applications in Academic and Medicinal Chemistry Research

Utilization as Key Building Blocks and Reagents in Complex Organic Synthesis

Ethyl 4-fluoro-3-methylbenzoate, and its parent carboxylic acid, 4-fluoro-3-methylbenzoic acid, serve as crucial starting materials in the synthesis of complex organic molecules. The presence of multiple functional groups on the aromatic ring allows for a variety of chemical transformations, making it a versatile scaffold. The carboxylic acid functionality can be readily converted to other functional groups or used to attach the molecule to larger molecular frameworks. ossila.com

The methyl group can undergo functionalization, such as benzylic bromination, to introduce further reactive sites. This versatility allows for the construction of bicyclic heterocyclic systems, which are common motifs in many biologically active compounds. ossila.com The fluorine substitution also plays a critical role, often enhancing the metabolic stability and binding affinity of the final products.

Development of New Synthetic Methodologies and Reaction Protocols

While specific literature detailing the use of this compound in the development of entirely new synthetic methodologies is not abundant, the reactivity of this and similar fluorinated benzoic acid derivatives is exploited in various reaction protocols. For instance, related nitro-substituted benzoates are utilized as convenient starting materials for the synthesis of biologically active heterocycles like benzimidazoles and benzoxazoles. This suggests the potential for this compound to be employed in similar synthetic strategies aimed at producing novel heterocyclic compounds.

Precursors in Drug Discovery Research for Derivatization to Bioactive Compounds

The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of a wide array of derivatives with potential biological activity. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines or alcohols to generate a library of amide and ester derivatives. Alternatively, the ethyl ester can be directly converted to amides or hydrazides, which are key intermediates for more complex heterocyclic structures.

The parent compound, 4-fluoro-3-methylbenzoic acid, is recognized as a versatile building block for the synthesis of active pharmaceutical ingredients (APIs). ossila.com For example, it has been used in the creation of imidazopyridine analogues with potent anticoccidial activity. ossila.com This highlights the potential of this compound to serve as a starting point for the discovery of new therapeutic agents.

Investigation of Biological Activity of Derivatives (In Vitro and In Silico Studies)

Derivatives synthesized from this compound have been the subject of various biological investigations, including enzyme inhibition studies and evaluation of their antimicrobial and antitumor activities.

The 4-fluoro-3-methylphenyl moiety, which is the core of this compound, is a common feature in molecules designed as enzyme inhibitors. For instance, fluorinated benzoin and benzil derivatives have been synthesized and evaluated as inhibitors of mammalian carboxylesterases. nih.gov The presence of fluorine substitutions on the benzene (B151609) rings was found to generate potent inhibitors of these enzymes. nih.gov

Furthermore, various fluorinated compounds are known to act as inhibitors for a range of enzymes, where the fluorine atom plays a key role in the binding and inhibitory mechanism. The unique electronic properties of fluorine can influence the acidity of nearby functional groups, which can be critical for interactions within an enzyme's active site.

Derivatives of fluorinated benzoic acids have shown promise as antimicrobial agents. A series of hydrazide-hydrazones derived from 4-fluorobenzoic acid have been synthesized and evaluated for their potential as antimicrobial agents. researchgate.net

In a study of fluorobenzoylthiosemicarbazides, derivatives with a fluorobenzoyl group were investigated for their antibacterial activity. nih.gov The results indicated that the antibacterial response was highly dependent on the substitution pattern. nih.gov Specifically, certain trifluoromethyl derivatives were found to be active against both reference strains and pathogenic clinical isolates of Staphylococcus aureus, including methicillin-resistant strains (MRSA), with minimum inhibitory concentrations (MICs) ranging from 7.82 to 31.25 μg/mL. nih.gov

Compound TypeBacterial StrainActivity (MIC in μg/mL)
Trifluoromethyl-substituted fluorobenzoylthiosemicarbazidesStaphylococcus aureus (including MRSA)7.82 - 31.25

The 4-fluoro-3-methylphenyl scaffold has been incorporated into molecules with potential antitumor activity. In one study, novel 4-methyl-(3'S,4'S)-cis-khellactone derivatives were synthesized and evaluated for their cytotoxic activity against several human cancer cell lines. nih.gov Some of these compounds demonstrated significant inhibitory activity. nih.gov

For example, a derivative incorporating a tigloyl group exhibited strong cytotoxicity against HEPG-2 (human liver carcinoma), SGC-7901 (human gastric carcinoma), and LS174T (human colon carcinoma) cell lines, with IC50 values of 8.51 μM, 29.65 μM, and 19.14 μM, respectively. researchgate.net Another derivative with a crotonoyl group also showed notable activity against these cell lines. researchgate.net These findings suggest that the 4-methyl-substituted scaffold, which can be derived from this compound, is a promising feature for the design of new antitumor agents. nih.gov

DerivativeHEPG-2 IC50 (μM)SGC-7901 IC50 (μM)LS174T IC50 (μM)
4-Methyl-cis-khellactone with tigloyl group8.51 ± 3.0329.65 ± 6.1219.14 ± 3.68
4-Methyl-cis-khellactone with crotonoyl group15.62 ± 4.1529.36 ± 6.5520.16 ± 4.79

Studies on Receptor Binding Affinity and Selectivity

While specific receptor binding affinity and selectivity studies for this compound itself are not extensively documented in publicly available literature, its parent compound, 4-fluoro-3-methylbenzoic acid, is utilized as a key intermediate in the synthesis of biologically active agents. ossila.com The structural motif of 4-fluoro-3-methylbenzoate is incorporated into larger molecules designed to interact with specific biological targets.

The utility of this scaffold is exemplified by its incorporation into novel imidazopyridine analogues, which have demonstrated high potency as anticoccidial agents, with one derivative exhibiting a potency of 0.1 nM. ossila.com In such contexts, the 4-fluoro-3-methylphenyl group plays a crucial role in modulating the ligand's interaction with its target receptor. The fluorine atom can engage in favorable electrostatic or hydrogen-bond interactions within a receptor's binding pocket, while the adjacent methyl group can provide beneficial steric interactions or enhance hydrophobicity, collectively influencing both the affinity and selectivity of the final compound. nih.govnih.gov

The design of new therapeutic agents often involves synthesizing a library of related compounds to explore structure-activity relationships (SAR). Esters like this compound are common starting materials for creating such libraries, for instance, through conversion to amides or other derivatives. nih.gov The binding data from these derivatives help researchers understand how modifications to the core structure affect receptor interaction.

Table 1: Potential Contributions of Structural Features to Receptor Binding

Structural Feature Potential Impact on Receptor Interaction
Fluorine Atom (at C4) Can act as a hydrogen bond acceptor; alters electrostatic potential of the aromatic ring; may increase binding affinity through favorable interactions with specific amino acid residues. nih.gov
Methyl Group (at C3) Provides a point for hydrophobic interactions within the binding pocket; can influence the conformation of the molecule, potentially improving the fit with the receptor.

| Ethyl Ester Group | Can be hydrolyzed in vivo to the corresponding carboxylic acid, which may be the active form; serves as a synthetic handle for creating diverse amide libraries to probe the binding site. |

Synthesis of Radiolabeled Derivatives for Research Probes (e.g., ¹⁸F-labeling)

The development of radiolabeled probes for Positron Emission Tomography (PET) imaging is a critical area of medicinal chemistry research, enabling the non-invasive study of biological processes in vivo. Fluorine-18 (¹⁸F) is a preferred radionuclide for PET due to its near-ideal half-life (109.7 min) and low positron energy, which allows for high-resolution imaging. nih.gov

While the direct ¹⁸F-labeling of this compound has not been specifically detailed, the synthesis of ¹⁸F-labeled benzoate (B1203000) derivatives is a well-established strategy for creating PET tracers. snmjournals.org A plausible synthetic route to prepare an ¹⁸F-labeled version of this compound for use as a research probe would involve a nucleophilic aromatic substitution reaction on a suitable precursor.

For example, a precursor such as Ethyl 3-methyl-4-nitrobenzoate or an equivalent derivative with a good leaving group at the 4-position could be synthesized. The subsequent reaction with cyclotron-produced [¹⁸F]fluoride, typically facilitated by a phase-transfer catalyst like a kryptofix/potassium carbonate complex, would introduce the ¹⁸F atom onto the aromatic ring.

Hypothetical ¹⁸F-Labeling Synthesis Scheme:

Step 1: Precursor Synthesis: Synthesis of a suitable precursor, for example, Ethyl 3-methyl-4-nitrobenzoate, from commercially available starting materials.

Step 2: Nucleophilic Fluorination: Reaction of the precursor with activated [¹⁸F]fluoride ion to displace the nitro group.

Step 3: Purification: Rapid purification of the resulting [¹⁸F]this compound using techniques such as High-Performance Liquid Chromatography (HPLC) to ensure high radiochemical purity for research applications.

Such ¹⁸F-labeled benzoate derivatives can be used to label proteins or peptides, or serve as core structures for developing new PET tracers targeting specific enzymes or receptors in the body. snmjournals.orgsnmjournals.org

Exploration of Fluorine's Impact on Molecular Properties relevant to Drug Design

The strategic incorporation of fluorine is a powerful and widely used tactic in modern drug design. researchgate.net Even the substitution of a single hydrogen atom with fluorine can profoundly alter a molecule's physicochemical and pharmacokinetic properties. snmjournals.org The fluorine atom in this compound exerts significant influence on its molecular characteristics.

Key Impacts of Fluorine Substitution:

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong and stable. Placing a fluorine atom on an aromatic ring, particularly at a site susceptible to metabolic oxidation by cytochrome P450 enzymes, can block this metabolic pathway. This often leads to improved metabolic stability, a longer biological half-life, and enhanced bioavailability of a drug candidate.

Lipophilicity: Fluorine is the most electronegative element, which can alter a molecule's electron distribution and dipole moment. While highly polar, the C-F bond can increase the lipophilicity (fat-solubility) of an aromatic compound. This enhancement can improve a molecule's ability to permeate cell membranes and cross biological barriers like the blood-brain barrier. nih.govnih.gov

pKa Modification: Due to its strong electron-withdrawing inductive effect, fluorine can lower the pKa of nearby acidic or basic functional groups. In the case of the corresponding 4-fluoro-3-methylbenzoic acid (the hydrolyzed form of the ethyl ester), the fluorine atom would increase its acidity compared to the non-fluorinated analogue. This modulation of pKa can be critical for optimizing a drug's solubility, absorption, and receptor binding characteristics.

Binding Affinity: As mentioned previously, fluorine's unique electronic properties allow it to participate in various non-covalent interactions within a protein's binding site, including hydrogen bonds and dipole-dipole interactions. This can lead to a significant increase in the binding affinity of a ligand for its target protein. snmjournals.org

| Conformation | Minimal steric bulk, similar in size to a hydrogen atom. | Allows for substitution without significantly altering the molecule's size or shape, making it a useful probe in SAR studies. |

Future Directions and Emerging Research Avenues

Advanced Synthetic Strategies for Sustainable and Efficient Production

The traditional synthesis of Ethyl 4-fluoro-3-methylbenzoate typically involves the Fischer esterification of its precursor, 4-fluoro-3-methylbenzoic acid. While effective, this method often relies on strong acid catalysts and can generate significant waste. The future of its production lies in the adoption of greener and more efficient synthetic methodologies.

Biocatalysis: The use of enzymes, particularly lipases, as catalysts in esterification reactions represents a significant step towards sustainability. These biocatalysts operate under mild conditions, reducing energy consumption and byproduct formation. Research into immobilized lipases is particularly promising, as it allows for catalyst recycling and continuous flow processes, further enhancing efficiency and cost-effectiveness.

Heterogeneous Catalysis: The development of solid acid catalysts, such as ion-exchange resins like Amberlyst-15, offers a greener alternative to traditional homogeneous catalysts. These solid catalysts are easily separated from the reaction mixture, simplifying purification and minimizing acidic waste streams. Their reusable nature aligns with the principles of green chemistry, making them an attractive option for the industrial-scale production of this compound.

Flow Chemistry and Process Intensification: Continuous flow reactors are increasingly being explored for the synthesis of fine chemicals. This technology offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and reduced waste. The integration of in-line purification techniques can further streamline the production process.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. In the context of this compound synthesis, microwave-assisted esterification can significantly reduce reaction times from hours to minutes, leading to increased throughput and energy savings.

Table 1: Comparison of Synthetic Strategies for this compound

Synthesis StrategyAdvantagesDisadvantages
Traditional Fischer Esterification Well-established, relatively simpleUse of strong acids, potential for waste generation
Biocatalysis (Lipases) Mild reaction conditions, high selectivity, environmentally friendlyHigher initial catalyst cost, potential for enzyme deactivation
Heterogeneous Catalysis Easy catalyst separation and recycling, reduced corrosionPotentially lower activity than homogeneous catalysts
Flow Chemistry Precise process control, enhanced safety, scalabilityHigher initial equipment investment
Microwave-Assisted Synthesis Rapid reaction times, increased yields, energy efficiencyPotential for localized overheating, scalability challenges

Exploration of Novel Biological Targets and Therapeutic Areas for Derivatives

While this compound itself is not known for direct biological activity, its status as a fluorinated benzoic acid derivative makes it a valuable scaffold for the synthesis of novel therapeutic agents. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced metabolic stability and binding affinity.

Research into the broader class of fluorinated benzoic acid derivatives has revealed a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. For instance, derivatives of the closely related 4-fluoro-3-methylbenzoic acid have shown potent anticoccidial activity, highlighting the potential for developing new veterinary medicines. Furthermore, other substituted benzoates have been investigated as inhibitors of enzymes such as HIV-1 integrase and for their potential in treating neurodegenerative diseases.

Future research will likely focus on utilizing this compound as a starting material to systematically synthesize libraries of new compounds. These derivatives can then be screened against a diverse array of biological targets to identify novel lead compounds for drug discovery programs. The exploration of its derivatives as potential enzyme inhibitors, receptor modulators, and antimicrobial agents remains a fertile ground for investigation.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. In the context of this compound, these computational tools can be leveraged to accelerate the design and development of new derivatives with desired properties.

Predictive Modeling: Machine learning algorithms can be trained on existing data for related compounds to predict the biological activity, toxicity, and physicochemical properties of novel derivatives of this compound. This in silico screening can help prioritize the synthesis of the most promising candidates, saving significant time and resources.

De Novo Design: Generative AI models can design entirely new molecules based on a set of desired parameters. By inputting specific criteria, such as a target biological activity and a desired pharmacokinetic profile, researchers can use AI to generate novel chemical structures derived from the this compound scaffold.

The integration of AI and ML into the research and development pipeline will undoubtedly accelerate the discovery of new applications for this compound and its derivatives.

Expanding Applications beyond Traditional Medicinal Chemistry (e.g., Agrochemicals, Specialty Chemicals)

The versatility of the fluorinated benzoic acid scaffold extends beyond pharmaceuticals. This compound and its derivatives have the potential to be valuable intermediates in the development of new agrochemicals and specialty chemicals.

Agrochemicals: Fluorinated compounds are widely used in the agrochemical industry due to their enhanced biological activity and metabolic stability. The precursor, 4-fluoro-3-methylbenzoic acid, is already recognized as an intermediate in the synthesis of pesticides. Future research could focus on developing novel herbicides, fungicides, and insecticides derived from this compound, potentially leading to more effective and environmentally benign crop protection solutions.

Specialty Chemicals and Materials: The unique properties imparted by the fluorine atom, such as increased thermal stability and chemical resistance, make fluorinated compounds attractive for materials science applications. Derivatives of this compound could be explored as monomers for the synthesis of specialty polymers with tailored properties. These materials could find applications in high-performance plastics, coatings, and other advanced materials. The development of new liquid crystals and other functional organic materials based on this scaffold also represents a promising area of future research.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 4-fluoro-3-methylbenzoate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via acid-catalyzed esterification. A typical protocol involves reacting 4-fluoro-3-methylbenzoic acid with ethanol in the presence of concentrated sulfuric acid under reflux (65°C for 12–24 hours). Workup includes neutralization with NaHCO₃, extraction with ether, and purification via distillation or column chromatography . Comparative studies with halogenated analogs (e.g., bromo or chloro derivatives) reveal that fluorine’s lower electronegativity reduces steric hindrance, favoring milder reaction conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Resolves the ethyl ester group (δ ~1.3 ppm for CH₃, δ ~4.3 ppm for CH₂) and aromatic protons (δ 6.8–7.6 ppm). The fluorine atom induces deshielding in adjacent protons .
  • IR Spectroscopy : Confirms ester carbonyl (C=O stretch at ~1720 cm⁻¹) and C-F bonds (1100–1250 cm⁻¹) .
  • Mass Spectrometry (MS) : Molecular ion peaks (m/z 168 for [M]⁺) and fragmentation patterns validate the structure .

Q. How does the compound’s solubility and stability impact experimental design?

  • Methodological Answer : this compound is lipophilic, requiring polar aprotic solvents (e.g., DMF, DMSO) for reactions. Stability studies recommend storage at 4°C in inert atmospheres to prevent hydrolysis of the ester group. Pre-experiment solubility assays in target solvents are critical for kinetic studies .

Advanced Research Questions

Q. What strategies optimize regioselective functionalization of this compound in medicinal chemistry?

  • Methodological Answer : Fluorine’s electron-withdrawing effect directs electrophilic substitution to the para position. Computational modeling (DFT) predicts activation barriers for substituent introduction. For example, Suzuki-Miyaura coupling at the 4-position requires Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids in THF/water . Continuous flow reactors enhance reproducibility and yield in multi-step syntheses .

Q. How can crystallographic data resolve contradictions in reported molecular geometries?

  • Methodological Answer : Single-crystal X-ray diffraction with SHELX software (e.g., SHELXL-2018) determines bond lengths and angles. For this compound, the C-F bond length (~1.34 Å) and ester torsion angles (~180°) are validated against density functional theory (DFT) calculations. Discrepancies in literature data often arise from twinning or disorder, necessitating PLATON checks .

Q. What role does this compound play in structure-activity relationship (SAR) studies for antimicrobial agents?

  • Methodological Answer : As a bioisostere for carboxylic acids, the ethyl ester enhances membrane permeability. In SAR studies, methyl and fluorine substituents are systematically varied to assess interactions with bacterial enzymes (e.g., dihydrofolate reductase). MIC assays against S. aureus and E. coli correlate logP values with activity .

Key Research Findings

  • Electronic Effects : Fluorine’s -I effect increases the electrophilicity of the carbonyl group, facilitating nucleophilic attacks in ester hydrolysis .
  • Thermal Stability : TGA analysis shows decomposition onset at 220°C, making the compound suitable for high-temperature reactions .
  • Biological Relevance : Analogous benzoates inhibit COX-2 with IC₅₀ values <10 μM, suggesting potential anti-inflammatory applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.